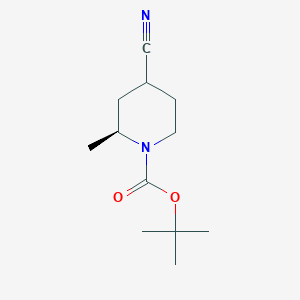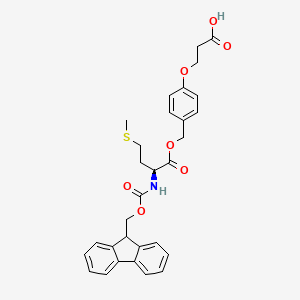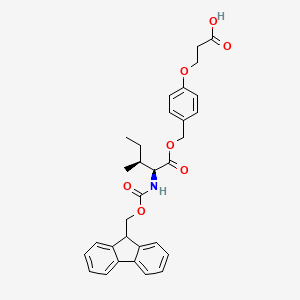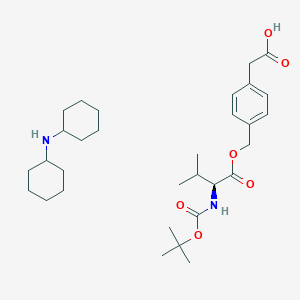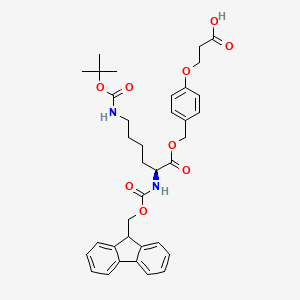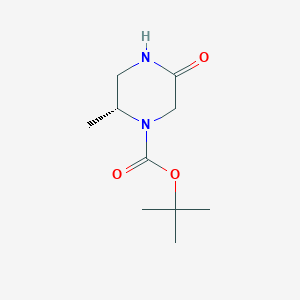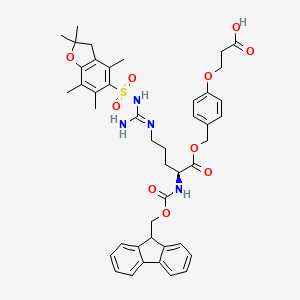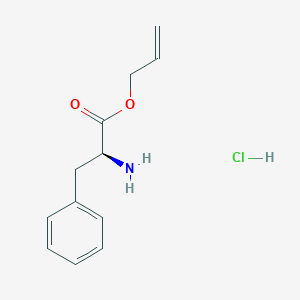
H-L-Phe-Oall HCl
描述
H-L-Phe-Oall HCl, also known as Hydroxyl-L-phenylalanyl, is a compound with the molecular weight of 241.72 . It appears as a white powder . The IUPAC name for this compound is allyl (2S)-2-amino-3-phenylpropanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 241.72 . The compound should be stored at 0 - 8°C .科学研究应用
L-苯丙氨酸中的水分蒸发
一项研究探讨了 L-苯丙氨酸水溶液中的水分蒸发,通过振动光谱分析了 L-苯丙氨酸分子的结构变化。这项研究对于理解 L-苯丙氨酸分子的相互作用和聚集至关重要 (Olsztynska 等人,2006)。
铜中的缓蚀作用
另一项研究调查了 L-苯丙氨酸和 Ce(SO4)2 在盐酸溶液中对铜腐蚀的协同抑制作用,揭示了对腐蚀抑制的强烈影响,这对材料化学和腐蚀科学很重要 (张等人,2012)。
光催化制氢
光催化水分解制氢的研究是可持续能源的一个关键方面,它利用双金属磷化物作为助催化剂。这包括分析它们的光催化技术效率和潜在改进 (李等人,2021)。
溶质-溶剂相互作用
一项关于溶质-溶剂分子相互作用和溶液表面应力的研究,涉及 HCl、KCl 和 KOH,通过氢键协同作用和差分声子光谱仪提供了精细的信息。这对于理解溶液化学和分子相互作用至关重要 (张等人,2017)。
二肽质子化和配位
二肽丙氨酸苯丙氨酸的结构表征,包括其盐酸盐和 Au(III)-配合物,通过量子化学 DFT 等各种方法进行研究,为肽化学和金属络合提供了见解 (Koleva 等人,2007)。
用于不对称催化的手性多孔聚合物
一项关于由 L-苯丙氨酸二肽形成的手性多孔聚合物的研究,用于不对称催化,突出了聚合物化学和催化的进展 (王等人,2023)。
活细胞中的 F-肌动蛋白成像
研究用于活细胞中 F-肌动蛋白成像的鬼笔环肽功能化超支化共轭聚电解质,展示了细胞成像和生物化学的进步 (李等人,2011)。
未来方向
While specific future directions for H-L-Phe-Oall HCl are not mentioned in the available resources, a paper titled “An exercise-inducible metabolite that suppresses feeding and obesity” discusses the potential of exercise-inducible metabolites in controlling food intake and influencing systemic energy balance . This could potentially open up new avenues for research involving this compound.
作用机制
Target of Action
H-L-Phe-Oall HCl is a derivative of the amino acid phenylalanine . The primary target of phenylalanine is Phenylalanine Hydroxylase (PAH) , an enzyme that catalyzes the rate-limiting step in the phenylalanine catabolism, consuming about 75% of the phenylalanine input from the diet and protein catabolism under physiological conditions .
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in the shikimate (SHIK) and L-Phe branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis . The changes of a number of important metabolites (DAHP, DHS, DHQ, Glu, and PPN) enable the adequate supply of precursors for high-yield L-Phe production .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 24172 . It is recommended to be stored at 0 - 8°C .
Result of Action
The result of the action of this compound is the production of L-phenylalanine, which is then used in the synthesis of neurotransmitters like norepinephrine and dopamine . This can lead to antidepressant effects .
Action Environment
The action environment of this compound is largely dependent on the conditions of the reaction it is involved in. For instance, in peptide synthesis, the conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups can influence its action . Environmental factors such as temperature, pH, and the presence of other compounds can also influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
H-L-Phe-Oall HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-Phe branch pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves the shikimate (SHIK) and L-Phe branch pathways .
属性
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCPTZYXIHMQG-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




